molecular formula C29H29N5O4 B4620146 N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

Cat. No.: B4620146
M. Wt: 511.6 g/mol
InChI Key: BNQZMLWOAGIGDQ-UHFFFAOYSA-N
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Description

N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C29H29N5O4 and its molecular weight is 511.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 511.22195442 g/mol and the complexity rating of the compound is 838. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Quinoline carboxamides and related compounds are frequently synthesized for their potential biological activities. For instance, the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines were explored, demonstrating potent cytotoxic effects against murine leukemia, lung carcinoma, and human leukemia cell lines, suggesting their potential application in cancer research (Deady et al., 2003).

Antitumor Evaluation

The development and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives highlighted the significance of structural features for antitumor activities, indicating the utility of these compounds in developing antitumor agents (Alvarez-Ibarra et al., 1997).

Spectral Properties and Applications

The spectral properties of new 7H-benzo[de]pyrazolo[5, 1-a]isoquinolin-7-ones have been investigated for their potential as fluorescent markers in biomedical applications, showing bright fluorescence useful for development of fluorescent markers (Galunov et al., 2003).

ATM Kinase Inhibition

The discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase for potential therapeutic applications shows the importance of quinoline derivatives in targeting specific kinases involved in disease pathways (Degorce et al., 2016).

Antileishmanial and Cytotoxicity Activities

The synthesis and evaluation of tetrahydroquinoline derivatives for antileishmanial and cytotoxic activities further exemplify the broad spectrum of biological activities associated with quinoline-based compounds, suggesting their potential in developing treatments for leishmaniasis and as cytotoxic agents (Madkour et al., 2018).

Properties

IUPAC Name

N-[3-(cyclopentylcarbamoyl)-1-ethylpyrazol-4-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N5O4/c1-2-34-17-24(27(33-34)29(36)30-19-7-3-4-8-19)32-28(35)21-16-23(31-22-10-6-5-9-20(21)22)18-11-12-25-26(15-18)38-14-13-37-25/h5-6,9-12,15-17,19H,2-4,7-8,13-14H2,1H3,(H,30,36)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQZMLWOAGIGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2CCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
Reactant of Route 3
N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide

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